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Compound of Interest

Compound Name: Methyl 2,6-dimethylisonicotinate

Cat. No.: B174657

A comprehensive review of the pharmacological potential of substituted pyridine carboxamides
and hydrazides, highlighting their anticancer, anti-inflammatory, and antimicrobial properties.
Due to the limited publicly available data on the biological activity of Methyl 2,6-
dimethylisonicotinate, this guide focuses on its structurally related analogs, specifically
derivatives of dimethylpyridine-3-carboxamide and pyridine-4-carbohydrazide (isoniazid).

Comparative Analysis of Biological Activity

The biological activities of various analogs are summarized below, showcasing their potential in
different therapeutic areas. The data is presented to facilitate a comparative understanding of
their efficacy.

Anticancer Activity of Dimethylpyridine-3-Carboxamide
Derivatives

A series of dimethylpyridine-3-carboxamide derivatives have been investigated for their
potential as selective inhibitors of matrix metalloproteinase-13 (MMP-13), an enzyme
implicated in cancer progression and metastasis.[1][2] The cytotoxic activity of these
compounds was evaluated against various cancer cell lines and normal human dermal
fibroblasts (NHDF) to determine their therapeutic index.
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Note: Lower IC50 values indicate higher potency.

Anti-inflammatory Activity of Isonicotinic Acid Analogs

Several isonicotinic acid derivatives have been synthesized and evaluated for their anti-

inflammatory activity by measuring the inhibition of reactive oxygen species (ROS) production.
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Note: Lower IC50 values indicate higher potency.

Antimycobacterial Activity of Pyridine-4-carbohydrazide
(Isoniazid) Analogs

A series of pyrazole-clubbed pyridine-4-carbohydrazide derivatives were synthesized and
evaluated for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv and
various drug-resistant strains.

Compound ID Modification MIC (pg/mL) vs H37Rv[4]
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Note: Lower Minimum Inhibitory Concentration (MIC) values indicate higher potency.

Experimental Protocols
MTT Assay for Cytotoxicity

The cytotoxicity of the dimethylpyridine-3-carboxamide derivatives was determined using the
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

o Cell Seeding: Cancer cells (A375 and HT-29) and normal fibroblasts (NHDF) were seeded in
96-well plates at a density of 1 x 104 cells/well and incubated for 24 hours.
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Compound Treatment: The cells were then treated with various concentrations of the test
compounds and incubated for another 72 hours.

MTT Addition: After the incubation period, 20 pL of MTT solution (5 mg/mL in PBS) was
added to each well, and the plates were incubated for 4 hours.

Formazan Solubilization: The medium was removed, and 100 pL of DMSO was added to
each well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate
reader. The IC50 values were calculated from the dose-response curves.

Inhibition of Reactive Oxygen Species (ROS) Production

The anti-inflammatory activity of isonicotinic acid analogs was assessed by measuring the

inhibition of ROS produced by phagocytes.[3]

Cell Preparation: Whole blood was collected and diluted with Hank's Balanced Salt Solution
(HBSS).

Compound Incubation: The diluted blood was incubated with the test compounds at various
concentrations.

ROS Induction: Zymosan-activated serum was added to induce ROS production.

Luminol Addition: A luminol solution was added to the wells.

Chemiluminescence Measurement: The chemiluminescence was measured using a
luminometer. The IC50 values were determined from the dose-response curves.

Antimycobacterial Susceptibility Testing

The antimycobacterial activity of the pyridine-4-carbohydrazide analogs was determined using

the microplate Alamar blue assay (MABA).[4]

Inoculum Preparation:Mycobacterium tuberculosis H37Rv was cultured, and the turbidity
was adjusted to a McFarland standard of 1.0.
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e Compound Dilution: The test compounds were serially diluted in a 96-well microplate.
¢ Inoculation: The bacterial suspension was added to each well containing the test compound.
 Incubation: The plates were incubated at 37°C for 7 days.

o Alamar Blue Addition: Alamar blue reagent was added to each well, and the plates were
incubated for another 24 hours.

e MIC Determination: The minimum inhibitory concentration (MIC) was determined as the
lowest concentration of the compound that prevented a color change from blue to pink.

Signaling Pathways and Mechanisms of Action
MMP-13 Inhibition in Cancer

The anticancer activity of the dimethylpyridine-3-carboxamide derivatives is attributed to their
inhibition of MMP-13.[1] MMP-13 is a key enzyme in the degradation of the extracellular matrix,
a process crucial for tumor invasion and metastasis. The expression of MMP-13 is regulated by
various signaling pathways, including the TGF-3, MAPK, and NF-kB pathways.[5][6] By
inhibiting MMP-13, these compounds can potentially disrupt these pathways and prevent
cancer cell invasion and metastasis.
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Caption: MMP-13 signaling pathway in cancer and the inhibitory action of dimethylpyridine-3-
carboxamide derivatives.

Mechanism of Action of Isoniazid Analogs

Isoniazid (INH) and its analogs are prodrugs that require activation by the mycobacterial
catalase-peroxidase enzyme, KatG.[7][8][9] The activated form of INH inhibits the synthesis of
mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition is
primarily achieved by targeting the enoyl-acyl carrier protein reductase (InhA). The pyrazole-
clubbed pyridine-4-carbohydrazide derivatives are designed to leverage this mechanism while
potentially overcoming resistance mechanisms.
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Caption: Mechanism of action of isoniazid and its analogs against Mycobacterium tuberculosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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